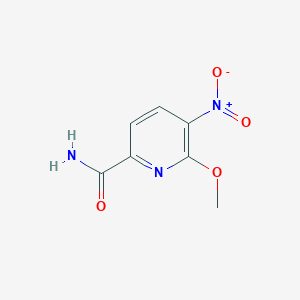![molecular formula C15H15BrFN B13158542 [(3-Bromophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B13158542.png)
[(3-Bromophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3-Bromophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine is an organic compound with the molecular formula C15H15BrFN. This compound is characterized by the presence of bromine, fluorine, and methyl groups attached to a phenyl ring, making it a versatile molecule in organic synthesis and various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Bromophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of boronic acids with halides in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
[(3-Bromophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine and fluorine sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophilic attack.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce the fully reduced amine.
Scientific Research Applications
[(3-Bromophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(3-Bromophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the amine group can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules.
Comparison with Similar Compounds
Similar Compounds
- [(3-Bromophenyl)methyl][(4-fluorophenyl)methyl]amine
- [(4-Bromophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine
Uniqueness
[(3-Bromophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its similar compounds .
Properties
Molecular Formula |
C15H15BrFN |
|---|---|
Molecular Weight |
308.19 g/mol |
IUPAC Name |
1-(3-bromophenyl)-N-[(3-fluoro-4-methylphenyl)methyl]methanamine |
InChI |
InChI=1S/C15H15BrFN/c1-11-5-6-13(8-15(11)17)10-18-9-12-3-2-4-14(16)7-12/h2-8,18H,9-10H2,1H3 |
InChI Key |
BNPAWWPGAIOYIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CNCC2=CC(=CC=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





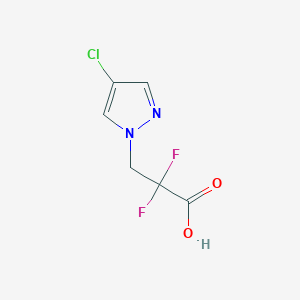
![4-([1-(Bromomethyl)cyclopropyl]methyl)oxane](/img/structure/B13158481.png)
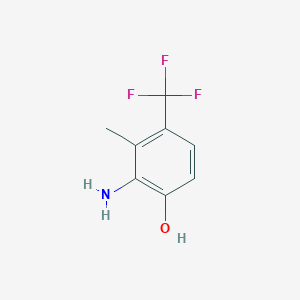
![[(3-Chlorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B13158491.png)
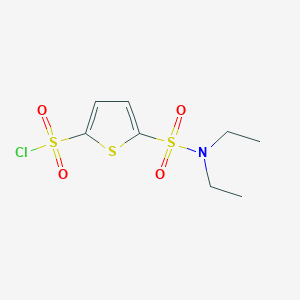
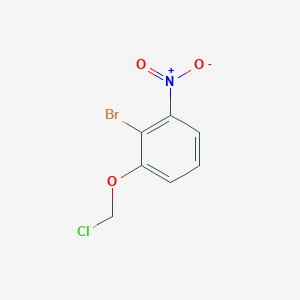


![1-[4-(1-Aminoethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13158510.png)
![6-Ethyl-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13158518.png)
